molecular formula C15H20N2O B11039750 1-[3-Methyl-4-(3-methylphenyl)piperazino]-2-propen-1-one

1-[3-Methyl-4-(3-methylphenyl)piperazino]-2-propen-1-one

Cat. No.: B11039750
M. Wt: 244.33 g/mol
InChI Key: YUGRXGWJWVBSCE-UHFFFAOYSA-N
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Description

1-[3-Methyl-4-(3-methylphenyl)piperazino]-2-propen-1-one is a synthetic organic compound belonging to the piperazine family Piperazines are known for their diverse biological activities and are commonly used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Methyl-4-(3-methylphenyl)piperazino]-2-propen-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-Methyl-4-(3-methylphenyl)piperazino]-2-propen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[3-Methyl-4-(3-methylphenyl)piperazino]-2-propen-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1-[3-Methyl-4-(4-methylphenyl)piperazino]-2-propen-1-one: Similar structure but with a different phenyl substitution pattern.

    1-[3-Methyl-4-(3-chlorophenyl)piperazino]-2-propen-1-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    1-[3-Methyl-4-(3-methoxyphenyl)piperazino]-2-propen-1-one: Features a methoxy group on the phenyl ring.

Uniqueness

1-[3-Methyl-4-(3-methylphenyl)piperazino]-2-propen-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups on the piperazine ring provides distinct steric and electronic properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C15H20N2O/c1-4-15(18)16-8-9-17(13(3)11-16)14-7-5-6-12(2)10-14/h4-7,10,13H,1,8-9,11H2,2-3H3

InChI Key

YUGRXGWJWVBSCE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C=C

Origin of Product

United States

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